molecular formula C20H18FN7O2S4 B2528195 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide CAS No. 394215-41-9

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide

Cat. No.: B2528195
CAS No.: 394215-41-9
M. Wt: 535.65
InChI Key: HNINEMDVDYPSOV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core substituted with ethylsulfanyl and carbamoylmethylsulfanyl groups, a 4-(4-fluorophenyl)-1,2,4-triazole ring, and a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O2S4/c1-2-31-20-27-25-18(34-20)23-16(29)11-33-19-26-24-15(10-22-17(30)14-4-3-9-32-14)28(19)13-7-5-12(21)6-8-13/h3-9H,2,10-11H2,1H3,(H,22,30)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNINEMDVDYPSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide represents a novel class of biologically active molecules. Its structure incorporates various pharmacologically relevant scaffolds, including thiophene and thiadiazole rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.

Chemical Structure and Properties

The compound features multiple heterocyclic components:

  • Thiadiazole : Known for its broad biological activity spectrum including antimicrobial and anticancer properties .
  • Thiophene : Recognized for its role in medicinal chemistry due to diverse biological attributes .
  • Triazole : Often associated with antifungal and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents. For instance, compounds similar to the target molecule have shown significant activity against various cancer cell lines:

  • Cell Line Studies : Compounds derived from thiophene carboxamides demonstrated IC50 values ranging from 2.77 µM to 23 µg/mL against Hep3B (hepatocellular carcinoma) cells . The most active derivatives were noted to induce apoptosis through caspase activation and mitochondrial dysfunction .
CompoundIC50 (µM)Mechanism of Action
2b5.46Tubulin binding
2e12.58Apoptosis induction

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Activity Spectrum : Various derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.0039 μg/mL against Bacillus subtilis and Staphylococcus epidermidis .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds related to the target molecule have displayed:

  • Anti-inflammatory Properties : Thiophene derivatives have been linked to reduced inflammation in various models.
  • Anticonvulsant Effects : Some derivatives have shown promise in neuroprotective roles and anticonvulsant activity .

Case Studies

  • Study on Thiophene Derivatives : A study synthesized several thiophene carboxamide derivatives that were tested against cancer cell lines. The most potent compound induced apoptosis in K562 chronic myelogenous leukemia cells at submicromolar concentrations .
  • Thiadiazole Derivatives : Research on 1,3,4-thiadiazole derivatives revealed a wide range of biological activities including significant anti-inflammatory and antimicrobial effects. The presence of sulfur in the ring structure was crucial for these activities .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide demonstrate notable anticancer properties. For instance, derivatives of thiadiazoles and triazoles have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. The incorporation of sulfanyl and triazole moieties enhances their effectiveness against a range of bacterial and fungal pathogens. This compound's structure suggests potential use as an antibacterial or antifungal agent due to its ability to disrupt microbial cell function .

Anti-inflammatory Activity

In silico studies have highlighted the potential of related compounds as inhibitors of inflammatory pathways. For example, docking studies indicate that certain thiadiazole derivatives can inhibit 5-lipoxygenase, an enzyme involved in inflammatory responses. This suggests that this compound could be explored for anti-inflammatory drug development .

Pesticidal Activity

The structural features of this compound indicate potential use as a pesticide or herbicide. Compounds containing thiadiazole and triazole rings have been reported to exhibit herbicidal activity by inhibiting specific biochemical pathways in plants or pests. This makes this compound a candidate for further research in agrochemical applications .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a series of thiadiazole derivatives similar to N-{...}. The results demonstrated significant growth inhibition in several cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions reaching over 80% in some cases. These findings underscore the therapeutic potential of such compounds in cancer treatment .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of thiadiazole-based compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that N-{...} could be developed into effective antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution at Ethylsulfanyl Group

The ethylsulfanyl (–S–C₂H₅) group in the thiadiazole ring undergoes nucleophilic substitution reactions. Primary mechanisms include:

  • Displacement by amines or alkoxides under basic conditions, forming new sulfur-containing derivatives.

  • Electrophilic aromatic substitution (EAS) in the thiophene ring, particularly at the α-position due to electron-donating substituents.

Reaction TypeReagents/ConditionsProductYield/Notes
S-AlkylationK₂CO₃, DMF, alkyl halide (e.g., CH₃I)–S–R substituentLimited by steric hindrance
Amine substitutionNH₃/EtOH, reflux–S–NH₂ derivativeRequires catalytic Cu(I)

Oxidation of Sulfur Centers

Sulfur atoms in the thiadiazole and triazole rings are susceptible to oxidation:

  • Ethylsulfanyl → Sulfone : Oxidation with H₂O₂/AcOH converts –S–C₂H₅ to –SO₂–C₂H₅.

  • Thiophene sulfoxide formation : Controlled oxidation with mCPBA yields sulfoxide derivatives.

Oxidizing AgentTarget SiteProductStability
H₂O₂/AcOH (1:2)Thiadiazole-SSulfoneHigh thermal stability
mCPBA (1 eq)Thiophene-SSulfoxideProne to over-oxidation

Hydrolysis of Carboxamide Group

The carboxamide (–CONH–) linker hydrolyzes under acidic or alkaline conditions:

  • Acidic hydrolysis (HCl, Δ): Forms carboxylic acid (–COOH) and amine byproducts.

  • Basic hydrolysis (NaOH, Δ): Yields carboxylate salt and ammonia.

ConditionsProductsApplication
6M HCl, 80°CThiophene-2-carboxylic acid + amine intermediateDegradation studies
2M NaOH, refluxSodium carboxylate + NH₃Functional group interconversion

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu(II), Zn(II)).

  • Cycloaddition reactions : Undergoes [3+2] cycloaddition with nitriles to form tetrazole hybrids.

ReactionConditionsOutcome
Metal coordinationCuCl₂, MeOHOctahedral complexes (λmax ~450 nm)
Tetrazole synthesisNaN₃, DMF, 100°CTetrazole-triazole hybrids

Thiophene Functionalization

The thiophene-2-carboxamide moiety supports:

  • Friedel-Crafts acylation : Electrophilic substitution at C3/C5 positions.

  • Halogenation : Br₂/FeBr₃ introduces bromine atoms for further coupling (e.g., Suzuki).

ElectrophileSiteProduct Utility
AcCl/AlCl₃C5Enhanced π-conjugation
Br₂ (1 eq)C3Cross-coupling precursor

Key Mechanistic Insights

  • Steric effects : Bulky 4-fluorophenyl and triazole groups hinder reactivity at the thiadiazole ring.

  • Electronic effects : Electron-withdrawing carboxamide directs electrophiles to thiophene’s α-position .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Triazole Hybrids

Compound A : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()

  • Structural Differences : Replaces the 4-(4-fluorophenyl) group with a 4-methylphenyl substituent and lacks the thiophene-2-carboxamide chain.
  • Implications : The fluorophenyl group in the target compound may enhance electronic effects (e.g., increased electronegativity) and improve binding affinity to hydrophobic enzyme pockets compared to methylphenyl .

Compound B: 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol ()

  • Structural Differences: Features an amino-thiadiazole core instead of ethylsulfanyl and lacks the thiophene-carboxamide extension.

Thiophene Carboxamide Derivatives

Compound C : N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide ()

  • Structural Differences : Substitutes the triazole-thiadiazole system with a thiazole ring and introduces a nitro group on the thiophene.
  • Implications : The nitro group in Compound C confers strong electron-withdrawing effects, which may enhance antibacterial activity but reduce metabolic stability compared to the unsubstituted thiophene in the target compound .

Compound D: 5-Amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide ()

  • Structural Differences : Incorporates a pyrazolone ring instead of triazole-thiadiazole systems.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity (Reported) Yield/Purity Reference
Target Compound Thiadiazole-Triazole-Thiophene 4-(4-Fluorophenyl), ethylsulfanyl Not explicitly reported N/A
Compound A Thiadiazole-Triazole 4-Methylphenyl, ethylsulfanyl Not reported N/A
Compound C Thiazole-Thiophene 4-Fluorophenyl, nitro group Narrow-spectrum antibacterial 99.05% purity
Compound D Pyrazolone-Thiophene 3-Methylpyrazolone Not reported 65% yield

Key Research Findings

  • Synthetic Efficiency : The target compound’s structural complexity likely necessitates multi-step synthesis, similar to Compound C (99.05% purity via HATU-mediated coupling ) and Compound D (65% yield via cyclocondensation ). Challenges in purification (e.g., silica chromatography ) may arise due to multiple sulfur-containing groups.
  • Electronic Effects: The 4-fluorophenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to non-fluorinated analogs .
  • Bioactivity Potential: While direct data are absent, structurally related compounds exhibit antiviral (triazole-thiadiazoles ) and antibacterial (thiophene-carboxamides ) activities, suggesting plausible therapeutic avenues for the target molecule.

Q & A

Q. What synthetic routes are recommended for the preparation of this compound?

The synthesis typically involves multi-step reactions:

  • Thiadiazole ring formation : React thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .
  • Functionalization : Introduce the ethylsulfanyl group via nucleophilic substitution or coupling reactions.
  • Triazole-thiophene assembly : Use coupling reagents (e.g., EDC/HOBt) to attach the thiophene-2-carboxamide moiety to the triazole core . Key challenges include controlling regioselectivity during thiadiazole functionalization and ensuring high purity via recrystallization or chromatography .

Q. Which spectroscopic methods are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 342.2 [M+H]⁺ for related analogs) .
  • Elemental Analysis : Validate stoichiometric composition .

Q. What in vitro biological activities have been reported?

  • Antimicrobial Activity : Demonstrated against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values ranging 8–32 µg/mL .
  • Enzyme Inhibition : Potential inhibition of metabolic enzymes (e.g., carbonic anhydrase) due to thiadiazole-thiophene interactions .
  • Anticancer Activity : Derivatives induce apoptosis in cancer cells via caspase-3 activation (IC₅₀ ~10 µM in MCF-7 cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., carbamoyl group introduction) to minimize side reactions .
  • Catalyst Optimization : Employ Pd-based catalysts for Suzuki-Miyaura cross-couplings involving fluorophenyl groups .
  • Purity Monitoring : Use TLC/HPLC to track intermediates and adjust reaction times dynamically .

Q. How should discrepancies in biological activity data across studies be resolved?

  • Orthogonal Assays : Validate antimicrobial results using both broth microdilution and agar diffusion methods .
  • Compound Purity : Re-test batches with ≥95% HPLC purity to exclude impurities affecting activity .
  • Assay Standardization : Use consistent cell lines (e.g., HT-29 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Structural Reanalysis : Confirm regiochemistry via X-ray crystallography if activity diverges from analogs .

Q. What computational strategies predict target engagement and binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., thymidylate synthase) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with antimicrobial potency .
  • ADMET Prediction : SwissADME to optimize logP (<5) and PSA (<140 Ų) for bioavailability .

Q. How can derivatives be designed to enhance pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute ethylsulfanyl with trifluoromethyl to improve metabolic stability .
  • Prodrug Strategies : Introduce ester moieties at the carboxamide group for increased oral absorption .
  • Solubility Enhancement : Add PEGylated chains or sulfonate groups to the triazole ring .
  • CYP450 Profiling : Screen derivatives for CYP3A4/2D6 inhibition to avoid drug-drug interactions .

Q. What approaches are used in structure-activity relationship (SAR) studies?

  • Substituent Scanning : Systematically vary the 4-fluorophenyl group to assess impact on DNA intercalation .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., thiadiazole S-atoms) .
  • Analog Synthesis : Prepare derivatives with modified thiophene rings (e.g., nitro or methyl substituents) and compare IC₅₀ values .
  • Enzymatic Assays : Test inhibition of dihydrofolate reductase (DHFR) to link structural motifs to activity .

Q. What challenges arise in crystallographic characterization of this compound?

  • Crystal Growth : Use slow evaporation with DMSO/water mixtures to obtain diffraction-quality crystals .
  • Disorder Mitigation : Resolve rotational disorder in the ethylsulfanyl group using SHELXL refinement .
  • Data Collection : Optimize synchrotron radiation (λ = 0.710–1.541 Å) for heavy atoms (e.g., sulfur) .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How is target engagement validated in enzyme inhibition assays?

  • Kinetic Analysis : Measure KiK_i values via Lineweaver-Burk plots for competitive inhibition .
  • Fluorescence Quenching : Monitor tryptophan emission changes upon ligand binding to enzymes .
  • SPR Biosensing : Quantify binding affinity (KDK_D) in real-time using Biacore systems .
  • Knockdown Controls : Use siRNA to silence target enzymes and confirm activity loss in cell-based assays .

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